N-2 Aminoethyl vs. C-5 Amino Substitution: PARP Pharmacophore Implications
The unsubstituted isoquinolin-1-one scaffold exhibits weak PARP inhibition (IC₅₀ = 7.0 μM), while C-5 substitution with an amino group (5-AIQ) improves potency to IC₅₀ = 0.24–1.6 μM by engaging the nicotinamide-binding pocket [1][2]. 2-(2-Aminoethyl)isoquinolin-1-one places its primary amine at the N-2 position via an ethyl linker, removing it from the C-5 hydrogen-bonding locus predicted to be critical for PARP-1 affinity [3]. No PARP IC₅₀ data for the target compound have been reported; the differentiation claim rests on established SAR indicating that N-2 substitution abrogates the C-5-mediated PARP interaction, redirecting utility toward non-PARP targets or conjugation-based applications.
| Evidence Dimension | PARP-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | Isoquinolin-1-one (unsubstituted): IC₅₀ = 7.0 μM; 5-AIQ (C-5-NH₂): IC₅₀ = 0.24–1.6 μM [1][2] |
| Quantified Difference | Unsubstituted scaffold is 4- to 30-fold weaker than 5-AIQ; target compound predicted to be at least as weak as unsubstituted scaffold for PARP-1 based on N-2 substitution pattern |
| Conditions | PARP-1 enzymatic assay (recombinant human PARP-1, [³H]-NAD⁺ substrate, scintillation proximity assay; pH 7.8, 2 °C) |
Why This Matters
A procurement decision for PARP-focused programs should favor C-5-substituted analogs; conversely, projects requiring an N-2-linked primary amine for conjugation or non-PARP target space gain justification for selecting this compound.
- [1] BindingDB BDBM50068775. 2H-Isoquinolin-1-one (CHEMBL339695): PARP IC₅₀ = 7.00E+3 nM. Assay: poly(ADP-ribose)polymerase inhibition. View Source
- [2] Woon EC, et al. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ). Bioorg Med Chem. 2013;21(17):5218-5227. (5-AIQ PARP-1 IC₅₀ = 1.6 μM; 5-amino-3-methylisoquinolin-1-one PARP-1 IC₅₀ = 0.23 μM). View Source
- [3] Nerviano Medical Sciences S.R.L. Isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. Patent WO2010/060489 A1. 2010. (SAR discussion of N-2 vs. C-substituted isoquinolin-1-ones). View Source
